molecular formula C14H16N2O3S B2557940 (5-Methylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone CAS No. 2034301-89-6

(5-Methylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2557940
CAS No.: 2034301-89-6
M. Wt: 292.35
InChI Key: OFIDUNVHGLMXQQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the fusion of 5-methyl isoxazole-3-carboxylic acid with thiocarbohydrazide resulted in the formation of an intermediate . This intermediate was then reacted with substituted 3- (2-bromo acetyl) coumarins under simple reaction conditions to form the title products .

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of novel heterocyclic compounds with similar structural features has been explored for their potential bioactive properties. For instance, S. Benaka Prasad et al. (2018) synthesized a compound involving the piperidinyl and benzisoxazole rings, highlighting its antiproliferative activity and structural characteristics through X-ray diffraction, IR, 1H NMR, and LC-MS spectra, alongside Hirshfeld surface analysis to investigate intermolecular interactions S. Benaka Prasad et al., 2018.

Molecular Interaction and Pharmacological Potential

  • Another study conducted by J. Shim et al. (2002) delved into the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, presenting insights into the conformers' stability and suggesting potential for therapeutic applications J. Shim et al., 2002.
  • A. Palkowitz et al. (1997) discussed the discovery and synthesis of compounds related to selective estrogen receptor modulators (SERMs), emphasizing their potent estrogen antagonist properties, which could offer a framework for the development of similar compounds A. Palkowitz et al., 1997.

Synthesis and Antibacterial Activity

  • The exploration of thiazole and isoxazole derivatives for their antibacterial properties has been a focus of research, as demonstrated by M. Shahana and A. Yardily (2020), who synthesized novel compounds and characterized them using various spectral methods, including UV, IR, NMR, and mass spectrometry, providing a basis for antibacterial activity studies M. Shahana and A. Yardily, 2020.

Novel Bioactivation Pathways

  • Research by Jian Yu et al. (2011) into the bioactivation pathways of isoxazole rings in human liver microsomes revealed the formation of a glutathione adduct of a cyanoacrolein derivative after isoxazole ring opening, illustrating the complex metabolic fate of such compounds Jian Yu et al., 2011.

Future Directions

The future directions for research on “(5-Methylisoxazol-3-yl)(4-(thiophen-3-yloxy)piperidin-1-yl)methanone” could include further exploration of its synthesis, characterization, and potential applications. The impact of isoxazole substituents on polymorph formation could also be a potential area of study .

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)-(4-thiophen-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-10-8-13(15-19-10)14(17)16-5-2-11(3-6-16)18-12-4-7-20-9-12/h4,7-9,11H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIDUNVHGLMXQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(CC2)OC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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